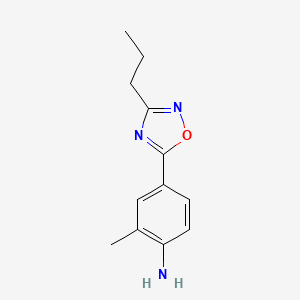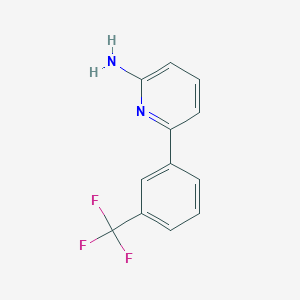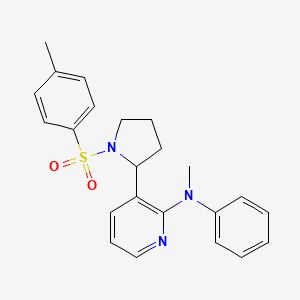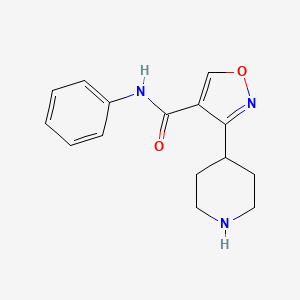
6-Amino-1-methyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-methyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the cyclocondensation of amino-functionalized pyrimidine derivatives with appropriate reagents under controlled conditions. For example, the reaction of 1-methyl-5-amino-2,4-dioxopyrimidine with 2-(piperidin-1-yl)ethylamine in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-1-methyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-methyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Amino-1-methyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-methyl-2,4-dioxopyrimidine: Lacks the piperidin-1-yl group, resulting in different chemical and biological properties.
6-Amino-1-methyl-5-(ethylamino)pyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethylamino group instead of the piperidin-1-yl group.
Uniqueness
6-Amino-1-methyl-5-((2-(piperidin-1-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the piperidin-1-yl group, which can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties. This makes it a promising candidate for further research and development in various fields.
Eigenschaften
Molekularformel |
C12H21N5O2 |
|---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
6-amino-1-methyl-5-(2-piperidin-1-ylethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H21N5O2/c1-16-10(13)9(11(18)15-12(16)19)14-5-8-17-6-3-2-4-7-17/h14H,2-8,13H2,1H3,(H,15,18,19) |
InChI-Schlüssel |
CPSNJNHZYHOXTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)NC1=O)NCCN2CCCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11813482.png)











